Sensory Odor Profile: Roasted Nutty vs. Green/Meaty Notes in the Acetate Analog
The compound is consistently described as having a 'roasted nutty' aroma [1] . In contrast, its closest analog, 2-(4-methylthiazol-5-yl)ethyl acetate (CAS 656-53-1), is characterized by descriptors such as 'meaty, savory, and beef-like' and 'green/herbaceous' notes [2]. This qualitative difference in primary odor character is a key differentiation factor, directing formulators toward the butyrate ester for nutty/roasted profiles rather than savory/meaty ones.
| Evidence Dimension | Primary Odor Character |
|---|---|
| Target Compound Data | Roasted, nutty aroma |
| Comparator Or Baseline | 2-(4-Methylthiazol-5-yl)ethyl acetate: Meaty, savory, beef-like, green/herbaceous notes |
| Quantified Difference | Not applicable (qualitative descriptor difference) |
| Conditions | Expert panel sensory evaluation (FEMA/FAO assessments) |
Why This Matters
Procurement of the wrong ester will result in a completely different flavor profile, potentially ruining a product formulation intended for nutty/roasted notes.
- [1] FAO/WHO. Online Edition: "Specifications for Flavourings": 2-(4-Methyl-5-thiazolyl)ethyl butanoate (JECFA 1753). Odor description: 'Roasted, nutty aroma'. View Source
- [2] Alfa Chemistry. Thiazoles in Flavor. Technical Article: Descriptors for thiazole acetate esters. View Source
